

An In-depth Technical Guide to the Physical and Chemical Properties of Melamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3,5-triazine-2,4,6-triamine**

Cat. No.: **B14427507**

[Get Quote](#)

Introduction

Melamine (**1,3,5-triazine-2,4,6-triamine**) is a nitrogen-rich organic compound with the chemical formula $C_3H_6N_6$.^{[1][2]} It presents as a white, crystalline powder and is a trimer of cyanamide.^{[1][2]} While colloquially associated with durable plastics, melamine itself is a distinct chemical entity. Its high nitrogen content, approximately 66% by mass, is a defining characteristic that underpins many of its industrial applications, most notably in the production of melamine-formaldehyde (MF) resins.^{[2][3][4]} These thermosetting plastics are valued for their durability, heat resistance, and hard surface, finding use in laminates, coatings, adhesives, and dinnerware.^{[2][5][6]} This guide provides a comprehensive technical overview of the core physical and chemical properties of melamine, its reactivity, and the analytical methodologies employed for its characterization, tailored for researchers, scientists, and professionals in drug development.

I. Physicochemical Characteristics

A fundamental understanding of melamine's physical properties is crucial for its handling, processing, and analysis. These properties dictate its behavior in various matrices and are foundational to the development of analytical methods for its detection and quantification.

General Properties

Melamine is an odorless, white crystalline solid at room temperature.^{[1][7][8]} Its molecular structure is based on a 1,3,5-triazine ring, a heterocyclic aromatic compound, with three amino

groups attached to the carbon atoms.[1][4] This symmetrical and planar structure contributes to its crystalline nature and thermal stability.

Solubility Profile

Melamine exhibits limited solubility in water and most organic solvents.[1] Its solubility in water is approximately 3.1 to 3.5 g/L at room temperature (around 20°C).[7][9] However, its aqueous solubility is significantly influenced by temperature, increasing as the temperature rises.[7][9] For instance, the solubility increases to 6.4% at 100°C.[9]

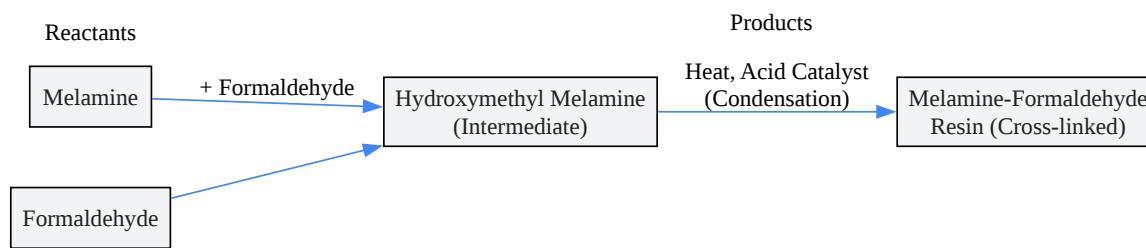
The pH of the solution also plays a critical role; melamine is more soluble in acidic and alkaline solutions compared to neutral conditions.[7][9] In organic solvents, melamine is generally more soluble in polar solvents like methanol, ethanol, formaldehyde, acetic acid, hot ethylene glycol, glycerin, and pyridine.[7][9] It is considered insoluble in nonpolar solvents such as acetone, ethers, benzene, and carbon tetrachloride.[9]

Table 1: Quantitative Physical and Chemical Properties of Melamine

Property	Value	Source(s)
Chemical Formula	<chem>C3H6N6</chem>	[1][2]
Molar Mass	126.12 g/mol	[7][10]
Appearance	White crystalline solid/powder	[1][7]
Density	1.573 g/cm ³	[7][10]
Melting Point	Decomposes at ~343-354°C (649-669°F)	[2][10][11]
Water Solubility	~3.24 g/L at 20°C	[2]
log K _{ow}	-1.37	[10]

Thermal Properties

Melamine has a high melting point, though it typically decomposes upon melting at approximately 354°C (669°F).[7][11] When heated, it can sublime, transitioning directly from a solid to a gaseous state.[2][11] This thermal stability is a key attribute for its use in high-


pressure laminates and molding compounds. However, at temperatures approaching its melting point, it decomposes, releasing nitrogen gas, which is the principle behind its flame-retardant properties.[2][3]

II. Chemical Reactivity and Behavior

The chemical behavior of melamine is dominated by the reactivity of the amino groups on the triazine ring. This reactivity is central to its primary industrial application: the synthesis of melamine-formaldehyde resins.

Reaction with Formaldehyde

Melamine reacts with formaldehyde through a condensation polymerization process to form melamine-formaldehyde (MF) resins.[1][3][5] This reaction initially involves the addition of formaldehyde to the amino groups to form hydroxymethyl derivatives.[5] Subsequent heating in the presence of an acid catalyst leads to further condensation and cross-linking, forming a rigid, three-dimensional network structure.[5] The linkages between the triazine rings can be methylene bridges or ether bonds.[12] The high degree of cross-linking in the cured resin is responsible for its characteristic hardness, thermal stability, and chemical resistance.[3]

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the formation of melamine-formaldehyde resin.

Flame Retardancy

The high nitrogen content of melamine is the basis for its use as a flame retardant.[1][2][3] When exposed to high temperatures, melamine decomposes endothermically, absorbing heat

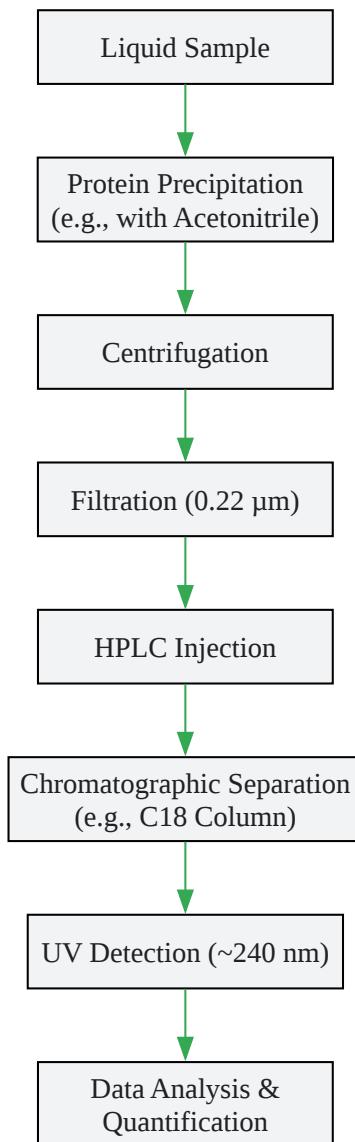
and releasing inert nitrogen gas.[\[3\]](#)[\[13\]](#) This release of nitrogen dilutes oxygen and flammable gases in the vicinity of the fire, thereby inhibiting combustion.[\[3\]](#)

III. Analytical Characterization

Accurate and reliable analytical methods are essential for the detection and quantification of melamine, particularly in food and consumer products where its presence is a safety concern.[\[14\]](#)[\[15\]](#) A variety of techniques are employed, each with its own advantages and limitations.

Chromatographic Methods

Chromatographic techniques, especially when coupled with mass spectrometry, are the gold standard for melamine analysis due to their sensitivity and specificity.[\[16\]](#)[\[17\]](#)


- High-Performance Liquid Chromatography (HPLC): HPLC, often with UV detection, is a widely used method for melamine quantification.[\[16\]](#)[\[18\]](#) Due to melamine's polar nature, specialized columns such as ion-exchange or hydrophilic interaction liquid chromatography (HILIC) columns are often necessary to achieve adequate retention.[\[14\]](#) Reversed-phase HPLC methods have also been developed, sometimes utilizing ion-pairing agents.[\[18\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for melamine analysis. A key consideration for this method is that melamine's high polarity requires a derivatization step to increase its volatility before it can be analyzed by GC.[\[14\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-tandem mass spectrometry is a highly sensitive and specific method for detecting trace levels of melamine in complex matrices like food products.[\[16\]](#)[\[17\]](#) It is often considered the confirmatory method of choice.[\[14\]](#)

Experimental Protocol: HPLC-UV for Melamine Determination

This protocol provides a general workflow for the analysis of melamine in a liquid matrix (e.g., milk) using HPLC-UV.

- Sample Preparation (Protein Precipitation):

- To a known volume of the liquid sample, add an equal volume of a precipitating agent like acetonitrile or a trichloroacetic acid solution.[18]
- Vortex the mixture thoroughly to ensure complete protein precipitation.
- Centrifuge the sample to pellet the precipitated proteins.
- Filter the supernatant through a 0.22 µm syringe filter prior to injection.
- HPLC Conditions:
 - Column: A C18 column or a specialized column like a HILIC or mixed-mode column can be used.[14][18][19]
 - Mobile Phase: An isocratic or gradient mobile phase typically consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile) is employed.[19][20]
 - Flow Rate: A typical flow rate is around 1.0 mL/min.[19]
 - Detection: UV detection is commonly set at around 240 nm.[20]
 - Injection Volume: A standard injection volume is 20-100 µL.[21]
- Quantification:
 - A calibration curve is generated using standard solutions of melamine of known concentrations.
 - The concentration of melamine in the sample is determined by comparing its peak area to the calibration curve.

[Click to download full resolution via product page](#)

Caption: General workflow for HPLC analysis of melamine.

Spectroscopic Methods

Spectroscopic techniques offer rapid screening capabilities for melamine detection.

- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used to identify melamine based on its characteristic vibrational frequencies. Key peaks include those corresponding to the triazine ring (around 800 cm^{-1} and $1500\text{-}1670\text{ cm}^{-1}$) and the amine groups ($3000\text{-}3500\text{ cm}^{-1}$).[22]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ^1H NMR, can be used for both the identification and quantification of melamine in food samples. [23][24] The protons of the amine groups in melamine produce a characteristic signal that can be integrated for quantitative analysis.[25][26]

Table 2: Key Spectroscopic Features for Melamine Identification

Spectroscopic Technique	Key Features and Observations	Source(s)
FTIR	Triazine ring vibrations (~810 cm^{-1} , ~1550 cm^{-1}), C-N stretching, and N-H stretching of amine groups (~3000-3500 cm^{-1}).	[22][27][28]
^1H NMR	A characteristic singlet peak for the amine (NH_2) protons.	[25][26]
^{13}C NMR	A single resonance for the three equivalent carbon atoms in the triazine ring.	[29]

IV. Safety and Toxicology

While melamine itself exhibits low acute toxicity, chronic exposure can lead to serious health effects.[30] The primary concern is its potential to cause kidney stones and renal failure.[2][31] When co-ingested with its analogue, cyanuric acid, melamine can form insoluble crystals in the renal tubules, leading to kidney blockage and damage.[2] Due to these health risks, regulatory bodies worldwide have set strict limits on the amount of melamine permissible in food and animal feed.[2] The World Health Organization has established a tolerable daily intake (TDI) for melamine of 0.2 mg per kg of body weight.[30]

Conclusion

Melamine's distinct physical and chemical properties, primarily its high nitrogen content, thermal stability, and reactivity with formaldehyde, have established it as a vital industrial chemical. Its unique 1,3,5-triazine structure dictates its behavior, from its solubility

characteristics to its utility in forming durable thermosetting resins. A thorough understanding of these properties is fundamental for its safe and effective use in various applications. Furthermore, the development and application of robust analytical methods, such as HPLC and mass spectrometry, are critical for ensuring product safety and regulatory compliance, particularly in the food and consumer goods industries. This guide serves as a foundational resource for scientists and researchers, providing the core technical knowledge necessary for working with and analyzing this multifaceted compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Melamine: Structure, Formula, Properties & Key Uses [vedantu.com]
- 2. Melamine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbino.com]
- 4. Melamine Structure & Industrial Applications | TJCY Chemical [tjcyindustrialchem.com]
- 5. Melamine resin - Wikipedia [en.wikipedia.org]
- 6. What is Melamine Made Of? Find Out the Ingredients and Production Process [elchemistry.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Melamine [niik.ru]
- 9. Solubility Of Melamine Overview Clearly [jinjiangmelamine.com]
- 10. Melamine | C₃N₃(NH₂)₃ | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Melamine Melting Point-A Key Characteristic [jinjiangmelamine.com]
- 12. Distribution and curing reactions of melamine formaldehyde resin in cells of impregnation-modified wood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Melamine Properties: Chemical&Physical [jinjiangmelamine.com]
- 14. Recent developments in the detection of melamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. HPLC Application for Determination of Melamine in Baby Formula | SIELC Technologies [sielc.com]
- 21. HPLC and spectrophotometry methods for measuring melamine migration from melamine dishes to food simulants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. NMR-spectroscopy for nontargeted screening and simultaneous quantification of health-relevant compounds in foods: the example of melamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. NMR-Spectroscopy for Nontargeted Screening and Simultaneous Quantification of Health-Relevant Compounds in Foods: The Example of Melamine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Melamine(108-78-1) 13C NMR spectrum [chemicalbook.com]
- 30. Melamine-ware and Food Safety [cfs.gov.hk]
- 31. Melamine Dinnerware: Benefits, Safety Concerns, and Eco-Friendly Alternatives [cutr.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Melamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14427507#physical-and-chemical-properties-of-melamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com